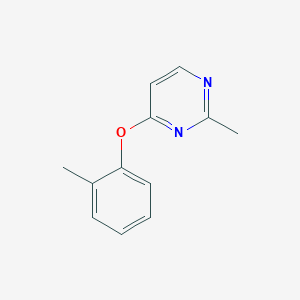

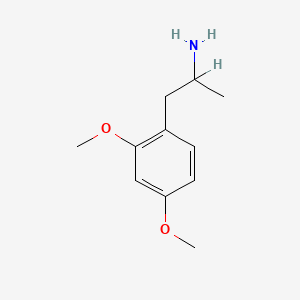

2-methyl-4-(2-methylphenoxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-methyl-4-(2-methylphenoxy)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of many natural and synthetic compounds and display a range of pharmacological effects .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques, including IR, NMR, and UV-Vis . The molecular geometry, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface can be derived using density functional theory (DFT) methods .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For instance, 2-methylpyrimidine has a melting point of -6 to -4 °C and a boiling point of 130 to 132 °C at 1013 hPa .Aplicaciones Científicas De Investigación

2-Methyl-4-(2-methylphenoxy)pyrimidine has a wide range of applications in scientific research. It has been used as a precursor in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleoside analogues. It has also been used as a building block in the synthesis of drugs, such as antiviral agents and antibiotics. In addition, it has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and surfactants.

Mecanismo De Acción

Target of Action

2-Methyl-4-(2-methylphenoxy)pyrimidine, like other pyrimidine derivatives, is known to interact with several targets. Pyrimidines have been reported to exhibit a range of pharmacological effects, including anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Additionally, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Based on the known actions of pyrimidine derivatives, it can be inferred that this compound may exert its effects by inhibiting the aforementioned inflammatory mediators and protein kinases . This inhibition could result in the suppression of inflammation and control of cell growth and differentiation.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving the inflammatory mediators and protein kinases it targets . By inhibiting these targets, the compound could potentially disrupt the pathways that lead to inflammation and uncontrolled cell growth.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its anti-inflammatory and cell growth regulatory activities . By inhibiting key inflammatory mediators and protein kinases, the compound could potentially reduce inflammation and control cell growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Methyl-4-(2-methylphenoxy)pyrimidine has a number of advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and has a wide range of applications. It is also relatively stable and can be stored for long periods of time without degrading. However, it can be toxic if not handled properly, and should be used with caution.

Direcciones Futuras

2-Methyl-4-(2-methylphenoxy)pyrimidine is an important compound in the field of drug synthesis and development, and there are many potential future directions for research. It could be used to develop new drugs for the treatment of a variety of diseases, such as cancer, asthma, and allergic rhinitis. It could also be used to develop new compounds for use in the synthesis of dyes, pigments, and surfactants. Additionally, it could be used to develop new compounds for use in the synthesis of amino acids, peptides, and nucleoside analogues.

Métodos De Síntesis

2-Methyl-4-(2-methylphenoxy)pyrimidine can be synthesized by a variety of methods. The most common and straightforward method is the condensation of 2-methyl-4-aminophenol and 2-methyl-4-formyl-pyrimidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of between 50°C and 70°C. The reaction is usually complete in less than two hours.

Safety and Hazards

Pyrimidine derivatives can pose various safety hazards. For instance, 4-methylpyrimidine causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle these compounds with care, using appropriate personal protective equipment and ensuring adequate ventilation .

Análisis Bioquímico

Biochemical Properties

For instance, pyrimidines can undergo reactions at the benzylic position, which can be resonance stabilized .

Cellular Effects

Pyrimidines have been shown to have anti-inflammatory effects, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidines can undergo various reactions, including free radical reactions . These reactions can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

Pyrimidines are known to be involved in various metabolic pathways . They can interact with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

2-methyl-4-(2-methylphenoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-5-3-4-6-11(9)15-12-7-8-13-10(2)14-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBSCOGYCLIVPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC(=NC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B6434260.png)

![8-benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B6434270.png)

![4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6434290.png)

![7-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6434307.png)

![4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6434316.png)

![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)

![N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine](/img/structure/B6434333.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6434344.png)

![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6434350.png)